molecular formula C22H21N3O2S B2557865 (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 373612-65-8

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2557865
CAS No.: 373612-65-8
M. Wt: 391.49
InChI Key: KEPNVXHABIFLKY-SAPNQHFASA-N
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Description

“(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile” is an organic compound that has gained significant attention in various fields of research and industry. It is a compound with the molecular formula C20H16N4O3S .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 392.43. More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Optoelectronic Devices and Nonlinear Optical Materials

  • Research on thiophene dyes, including compounds structurally related to (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, demonstrates their potential in optoelectronic devices. These dyes exhibit significant nonlinear optical (NLO) properties, making them suitable for applications in optical limiting, which is crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior, attributed to two-photon absorption processes, are essential for developing photonic devices with enhanced performance (Anandan et al., 2018).

Material Science and Polymer Modification

  • In material science, the functional modification of polymers through condensation reactions with various amine compounds, including structures related to this compound, has been explored. These modifications aim to enhance the properties of polymers, such as thermal stability and biological activity, potentially enabling medical applications. The characterization of these polymeric compounds suggests that amine-treated polymers could offer improved performance in specific applications (Aly & El-Mohdy, 2015).

Dye-Sensitized Solar Cells (DSSCs)

  • In the context of renewable energy, compounds with a similar structure have been investigated for their suitability as sensitizers in dye-sensitized solar cells (DSSCs). These studies focus on designing and synthesizing Donor-π-Acceptor type dyes with the backbone structure resembling this compound. The optical and electrochemical properties of these dyes are evaluated, highlighting their potential in improving the photovoltaic efficiency of DSSCs. The findings suggest that such chromophores could be utilized in the development of efficient solar cell devices (Babu et al., 2015).

Corrosion Inhibition

  • The application of related compounds in corrosion inhibition has been studied, indicating their potential to protect mild steel in acidic environments. The effectiveness of these inhibitors is attributed to their adsorption on the steel surface, forming a protective layer that significantly reduces corrosion rates. Such properties are critical in industrial applications where corrosion resistance is essential (Verma, Quraishi, & Singh, 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved sources, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Properties

IUPAC Name

(E)-3-(4-ethoxyanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-3-26-19-9-5-16(6-10-19)21-15-28-22(25-21)17(13-23)14-24-18-7-11-20(12-8-18)27-4-2/h5-12,14-15,24H,3-4H2,1-2H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNVXHABIFLKY-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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